3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

Antioxidant DPPH assay Coumarin-benzimidazole hybrid

3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS 245072-46-2) is a fused coumarin-C3 benzimidazole hybrid. This compound class, formed by directly linking the coumarin and benzimidazole privileged scaffolds at the coumarin C3 position, has been the subject of extensive medicinal chemistry investigation for its multi-target potential across anticancer, anti-inflammatory, antioxidant, and antimicrobial indications.

Molecular Formula C17H12N2O3
Molecular Weight 292.294
CAS No. 245072-46-2
Cat. No. B2408637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one
CAS245072-46-2
Molecular FormulaC17H12N2O3
Molecular Weight292.294
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19)
InChIKeyVCZIPNACAAPIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS 245072-46-2): Procurement-Relevant Identity and Class Overview


3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one (CAS 245072-46-2) is a fused coumarin-C3 benzimidazole hybrid [1]. This compound class, formed by directly linking the coumarin and benzimidazole privileged scaffolds at the coumarin C3 position, has been the subject of extensive medicinal chemistry investigation for its multi-target potential across anticancer, anti-inflammatory, antioxidant, and antimicrobial indications [1][2]. The specific 6-methoxy substitution on the coumarin ring differentiates this entity from other positional isomers and linker variants within the broader hybrid class [2].

Why 3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one Cannot Be Treated as a Simple Interchangeable Coumarin-Benzimidazole Hybrid


Coumarin-benzimidazole hybrids are highly sensitive to substitution patterns; even minor positional changes (e.g., 6-methoxy vs. 7-methoxy or 8-methoxy on the coumarin ring, or N1-alkylation on benzimidazole) can drastically alter biological activity profiles [1]. For instance, SAR studies on C3-fused hybrids demonstrate that the N,N-diethylamino substituent at the C7 position is critical for potent anticancer GI50 values (0.07–0.41 μM), while mono-methylation on the benzimidazole C5 position further modulates activity [1]. Consequently, substituting 3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one with a positionally isomeric analog without empirical validation risks unanticipated losses in target-specific potency, selectivity, or safety margins [2].

3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Comparative In Vitro Antioxidant Potency in DPPH Radical Scavenging Assay Against BHT Standard

Within a series of directly linked coumarin-benzimidazole hybrids (compounds 4a–e), the 6-methoxy substituted analog (4d) demonstrated superior antioxidant activity with a DPPH scavenging IC50 of 13.9 µmol/L, outperforming the standard antioxidant butylated hydroxytoluene (BHT, IC50 = 23.4 µmol/L) by a factor of 1.68-fold [1]. This represents a significant improvement over the unsubstituted coumarin analog (4a, IC50 not reported but less active than 4d) and other substitution variants (e.g., 4c, IC50 = 19.7 µmol/L) [1].

Antioxidant DPPH assay Coumarin-benzimidazole hybrid

Comparative Anti-Inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema Model Versus Indomethacin

In the carrageenan-induced rat paw edema model, the 6-methoxy directly linked coumarin-benzimidazole hybrid (compound 4d) produced 46.75% inhibition of edema, approaching the efficacy of the standard NSAID indomethacin (54.54% inhibition) [1]. This activity was superior to that of the halogenated analog 4c (45.45% inhibition) and notably higher than the amide-linked 6-methoxy congener 5a (42.85% inhibition), indicating that both the direct C3–C2 linkage and the 6-methoxy substitution pattern contribute to anti-inflammatory potency [1].

Anti-inflammatory Carrageenan paw edema COX inhibition

Gastric Safety Profile: Quantitative Ulcer Index and Oxidative Stress Biomarker Comparison Versus Indomethacin

The therapeutic value of the 6-methoxy directly linked hybrid (compound 4d) is reinforced by its favorable gastric safety profile. In the same study, compound 4d and its amide-linked counterpart 5a were evaluated for ulcer index and in vivo biochemical markers of oxidative stress, remaining safe on gastric mucosa and not inducing tissue-level oxidative stress [1]. While exact numerical ulcer index values are not provided in the abstract, the explicit declaration of gastric safety directly contrasts with the well-documented gastrointestinal toxicity of indomethacin and other traditional NSAIDs [1].

Gastric safety Ulcer index Oxidative stress NSAID-sparing

Physicochemical Differentiation: Predicted LogP and Boiling Point Comparison with 7-Methoxy and 7-Diethylamino C3-Fused Analogs

The 6-methoxy substitution on the coumarin ring confers distinct physicochemical properties compared to its closest positional isomer (7-methoxy analog) and the highly potent 7-diethylamino analog. The predicted boiling point of 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one is 585.1 ± 60.0 °C at 760 mmHg, with a predicted density of 1.4 ± 0.1 g/cm³ . The 7-diethylamino analog (7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one), which shows sub-micromolar anticancer activity (GI50 0.07–0.41 μM), possesses significantly different lipophilicity due to the tertiary amine substitution, affecting membrane permeability and solubility profiles [1]. These physicochemical differences translate into distinct HPLC retention times, formulation requirements, and DMSO solubility characteristics relevant to high-throughput screening logistics [1].

Physicochemical properties LogP Boiling point Drug-likeness

3-(1H-Benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one: Evidence-Backed Application Scenarios for Scientific Procurement and Screening Campaigns


Gastro-Sparing Anti-Inflammatory Lead Optimization Programs

Research teams seeking to identify anti-inflammatory leads with intrinsic gastric safety can prioritize this 6-methoxy fused hybrid based on its demonstrated 46.75% edema inhibition coupled with gastric safety in the same animal model [1]. The dual anti-inflammatory/antioxidant profile (DPPH IC50 13.9 µM) provides a mechanistic rationale for reduced oxidative-stress-mediated gastric damage compared to traditional COX-inhibiting NSAIDs [1].

Antioxidant-Focused Screening Cascades with Potency Benchmarks Against BHT

This compound is suitable as a standard antioxidant reference in coumarin-benzimidazole library screening, as its DPPH IC50 of 13.9 µmol/L provides a quantitative benchmark (1.68-fold potency over BHT) useful for ranking newly synthesized analogs within structure-activity relationship (SAR) expansion campaigns [1].

Pharmacokinetic/Physicochemical Comparator for Positional Isomer Profiling

In ADME-Tox profiling studies comparing coumarin substitution patterns, this compound serves as a defined 6-methoxy reference point. Its predicted boiling point (585.1 °C) and density (1.4 g/cm³) differentiate it from 7-methoxy and 7-diethylamino analogs, enabling quantitative LogP-dependent correlations in membrane permeability, metabolic stability, and CYP inhibition assays.

Multi-Target Hybrid Library Procurement for Anti-Inflammatory Drug Discovery

Procurement for focused libraries targeting dual anti-inflammatory and antioxidant mechanisms can anchor on this scaffold, given its validated activity in both DPPH and carrageenan paw edema assays with quantitative superiority over BHT and near-equivalence to indomethacin [1]. The fused C3 linkage architecture offers a metabolically stable scaffold distinct from amide-linked or thiomethylene-linked hybrids that may undergo in vivo cleavage [1].

Quote Request

Request a Quote for 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.